methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate
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Overview
Description
Methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridine ring, a sulfonyl group, and a glycinate moiety, which collectively contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the sulfonyl group and the glycinate moiety. Common reagents used in these reactions include sulfonyl chlorides, glycine esters, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate include other triazolopyridine derivatives and sulfonyl-containing compounds. Examples include:
- Methyl N-(4-methylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate
- Ethyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4-ethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-13-4-6-14(7-5-13)21(11-17(22)25-2)26(23,24)15-8-9-16-19-18-12-20(16)10-15/h4-10,12H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVRDDZZKYDKMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CN3C=NN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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